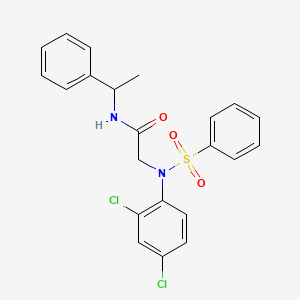![molecular formula C20H22ClNO B5084836 9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride](/img/structure/B5084836.png)
9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride, also known as DFHO, is a fluorescent molecule that has been widely used in scientific research. DFHO has unique optical properties that make it an excellent probe for studying biological systems.
Wirkmechanismus
9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride works by binding to specific molecules or structures in biological systems and emitting light when excited by a specific wavelength of light. The emission wavelength of this compound can be tuned by changing the excitation wavelength, making it a versatile probe for studying different biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on biological systems. It does not interfere with the normal functioning of cells or tissues and has low toxicity. This compound has been used in live cell imaging and in vivo imaging studies without causing any adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride in lab experiments include its high sensitivity, versatility, and ease of use. This compound can be used in a wide range of biological systems and can be easily incorporated into experimental protocols. However, this compound has some limitations, including its relatively short half-life, which limits its use in long-term experiments. This compound is also sensitive to environmental factors such as pH and temperature, which may affect its fluorescence properties.
Zukünftige Richtungen
There are many future directions for the use of 9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride in scientific research. One direction is the development of new derivatives of this compound with improved properties, such as longer half-life and increased sensitivity. Another direction is the use of this compound in combination with other probes or techniques, such as super-resolution microscopy, to study complex biological systems. This compound can also be used in drug discovery and development, as it can be used to screen for compounds that interact with specific biological targets. Overall, this compound has enormous potential for advancing our understanding of biological systems and for developing new therapies and treatments for a wide range of diseases.
Synthesemethoden
9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride can be synthesized using a multistep synthesis method. The first step involves the reaction of 9-fluorenol with propargyl bromide to form 9-(prop-2-yn-1-yloxy) fluorene. This intermediate is then reacted with diethylamine to form the final product, this compound. The synthesis method has been optimized to achieve high yields and purity of this compound.
Wissenschaftliche Forschungsanwendungen
9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride has been widely used in scientific research as a fluorescent probe for studying biological systems. It has been used to study protein-protein interactions, enzyme activity, and membrane dynamics. This compound has also been used to study the structure and function of nucleic acids, such as DNA and RNA. In addition, this compound has been used to study the behavior of cells and tissues in vivo and in vitro.
Eigenschaften
IUPAC Name |
9-[3-(diethylamino)prop-1-ynyl]fluoren-9-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO.ClH/c1-3-21(4-2)15-9-14-20(22)18-12-7-5-10-16(18)17-11-6-8-13-19(17)20;/h5-8,10-13,22H,3-4,15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIRJCZRDOKUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC1(C2=CC=CC=C2C3=CC=CC=C31)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50943418 |
Source


|
| Record name | 9-[3-(Diethylamino)prop-1-yn-1-yl]-9H-fluoren-9-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2110-38-5 |
Source


|
| Record name | 9-[3-(Diethylamino)prop-1-yn-1-yl]-9H-fluoren-9-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[2-(3-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5084762.png)

![2-hydroxy-N'-[(3-nitrophenyl)sulfonyl]benzohydrazide](/img/structure/B5084798.png)
![5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5084805.png)


![ethyl (5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5084824.png)
![4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5084825.png)

![N-[2-(2-chlorophenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B5084844.png)


![N,N'-1,3-propanediylbis{2-[(4-methylphenyl)(phenylsulfonyl)amino]acetamide}](/img/structure/B5084857.png)

